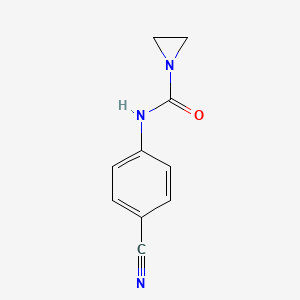
n-(4-Cyanophenyl)aziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)aziridine-1-carboxamide: is an organic compound with the molecular formula C10H9N3O It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a cyanophenyl group attached to the aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)aziridine-1-carboxamide typically involves the reaction of 4-cyanophenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.
Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Cyanophenyl)aziridine-1-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases. Its ability to form stable complexes with proteins makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-(4-Cyanophenyl)aziridine-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: N-(4-Cyanophenyl)aziridine-1-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
13907-83-0 |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14) |
InChI-Schlüssel |
DTSJPEAPDBQGCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


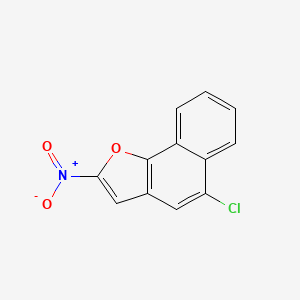
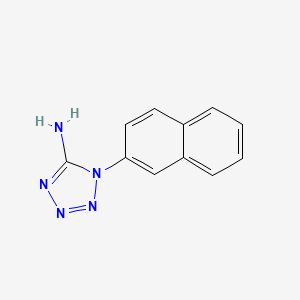

![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

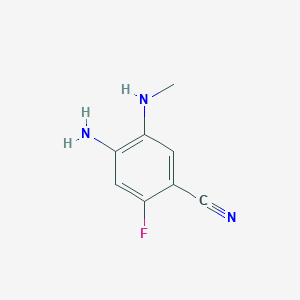
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
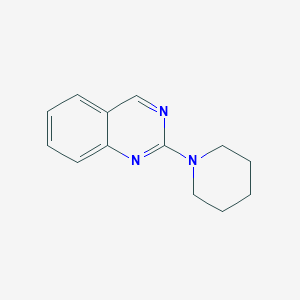

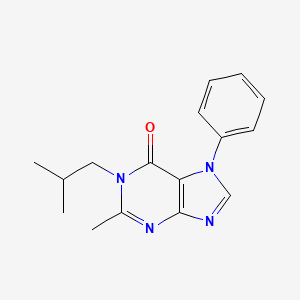
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
